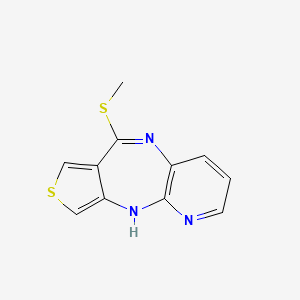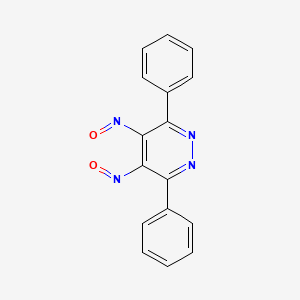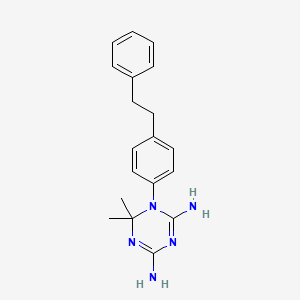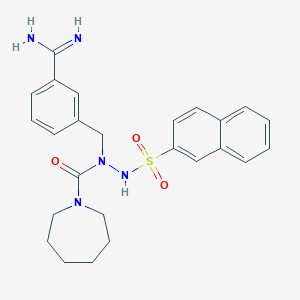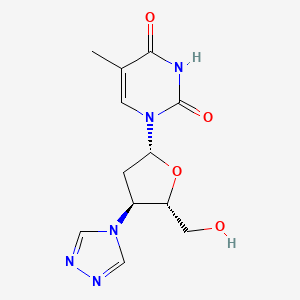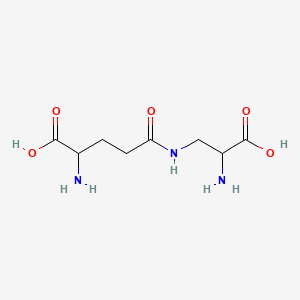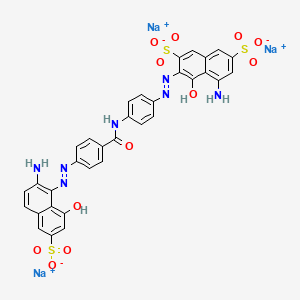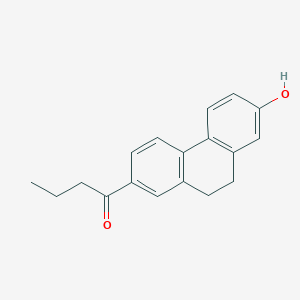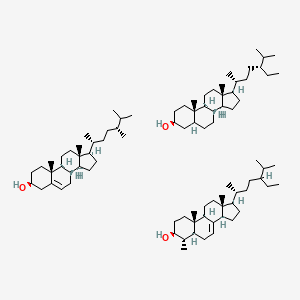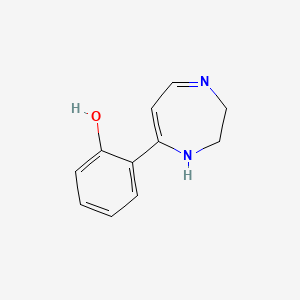
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol: is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol typically involves the cyclization of aminobenzophenones. One common method includes the use of a continuous flow platform, which allows for the efficient synthesis of benzodiazepines from aminobenzophenones . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and ethanol, with reagents like ammonium acetate and bromoacetyl chloride .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often employs scalable methods that ensure high yield and purity. Continuous flow chemistry is a preferred method due to its efficiency and ability to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol include:
Eigenschaften
CAS-Nummer |
90380-31-7 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-1,4-diazepin-7-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-1-3-9(11)10-5-6-12-7-8-13-10/h1-6,13-14H,7-8H2 |
InChI-Schlüssel |
VDIPTSPWIGWTGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=CC=C(N1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




